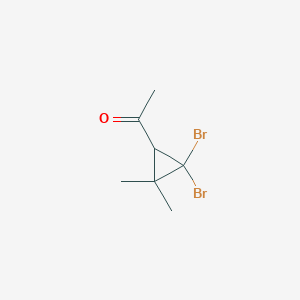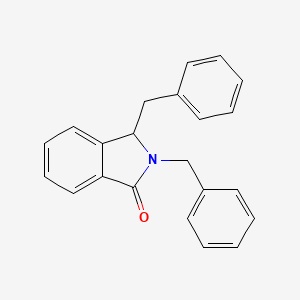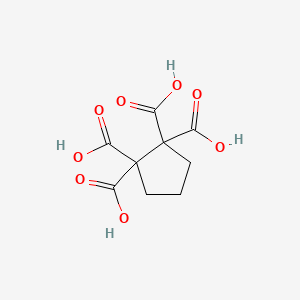
Cyclopentanetetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanetetracarboxylic acid is a cyclic polycarboxylic acid with the molecular formula C9H10O8 It is characterized by a cyclopentane ring substituted with four carboxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentanetetracarboxylic acid can be synthesized through the oxidative cleavage of cyclic olefins. One common method involves the use of hydrogen peroxide in the presence of heteropolyacids, such as 12-tungstophosphoric acid. This method is environmentally friendly and yields high purity products . Another method involves the ozonolysis of cyclic olefins followed by oxidative decomposition of the resultant ozonides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative cleavage processes. The use of hydrogen peroxide as an oxidizing agent is favored due to its low cost and environmental benefits. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentanetetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex polycarboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents are employed.
Substitution: Various reagents, including halides and nucleophiles, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include polycarboxylic acids, alcohols, and substituted cyclopentane derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclopentanetetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in developing new pharmaceuticals.
Wirkmechanismus
The mechanism by which cyclopentanetetracarboxylic acid exerts its effects is primarily through its ability to chelate metal ions. This chelation process inhibits the formation of metal ion complexes, which can prevent scale formation in industrial systems. The compound’s unique structure allows it to selectively bind to specific metal ions, making it an effective antiscalant .
Vergleich Mit ähnlichen Verbindungen
- Cyclohexanetetracarboxylic acid
- Cyclohexanehexacarboxylic acid
- Cyclopentanehexacarboxylic acid
Comparison: Cyclopentanetetracarboxylic acid is unique due to its specific ring structure and the positioning of its carboxyl groups. This structural uniqueness allows it to exhibit selective binding properties and makes it a more effective antiscalant compared to other similar compounds .
Eigenschaften
CAS-Nummer |
51365-15-2 |
|---|---|
Molekularformel |
C9H10O8 |
Molekulargewicht |
246.17 g/mol |
IUPAC-Name |
cyclopentane-1,1,2,2-tetracarboxylic acid |
InChI |
InChI=1S/C9H10O8/c10-4(11)8(5(12)13)2-1-3-9(8,6(14)15)7(16)17/h1-3H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |
InChI-Schlüssel |
STZIXLPVKZUAMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


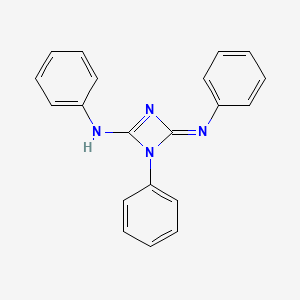
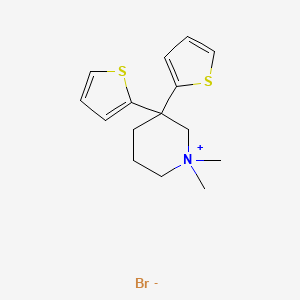
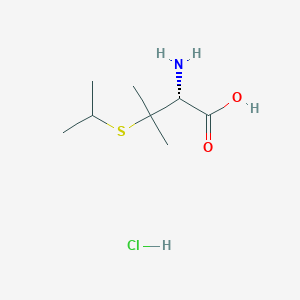
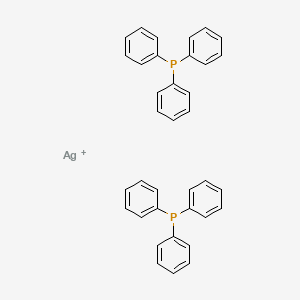
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
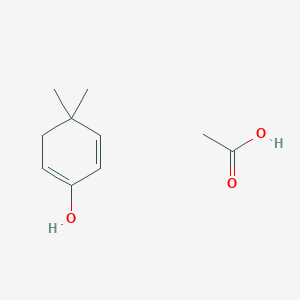



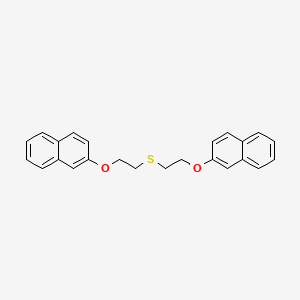
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
